molecular formula C19H17N3O4 B6347152 4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine CAS No. 1354940-37-6

4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

Cat. No. B6347152
CAS RN: 1354940-37-6
M. Wt: 351.4 g/mol
InChI Key: MKTYDFFQEZQGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine, also known as 4-BEDO-DMP, is a heterocyclic amine compound that belongs to the family of benzodioxoles. It is a relatively new compound that was first synthesized in 2013, and has since been studied for its potential applications in scientific research.

Scientific Research Applications

4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and analgesic properties, and has been studied for its potential use in the treatment of inflammatory and chronic pain. It has also been studied for its potential use in the treatment of cancer, as it has been found to have anti-tumorigenic properties. Additionally, 4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease, due to its ability to modulate the activity of neurotransmitters.

Mechanism of Action

The exact mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters, such as serotonin and dopamine. Additionally, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain, and to have anti-tumorigenic properties. Additionally, it has been found to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, and to inhibit the activity of certain enzymes, such as cyclooxygenase-2.

Advantages and Limitations for Lab Experiments

4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has several advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively inexpensive. Additionally, it is non-toxic and has a low risk of side effects. However, it is important to note that 4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is still an experimental compound, and its safety and efficacy have not yet been fully established.

Future Directions

There are several potential future directions for 4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine. It could be further studied for its potential use in the treatment of cancer, neurological disorders, and other diseases. Additionally, it could be studied for its potential use in the treatment of pain and inflammation. Additionally, it could be studied for its potential use in the treatment of addiction, as it has been found to modulate the activity of certain neurotransmitters. Finally, it could be studied for its potential use as an anti-aging agent, as it has been found to have anti-inflammatory and anti-tumorigenic properties.

Synthesis Methods

4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is synthesized through a three-step process. The first step involves the condensation reaction of 2,5-dimethoxyphenylhydrazine with 1,3-benzodioxole-5-carbaldehyde to form an intermediate. The intermediate is then reacted with acetic anhydride to form a cyclic intermediate, which is then reacted with sodium methoxide to form 4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine. This synthesis method has been found to be efficient and cost-effective, making it suitable for large-scale production.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-23-12-4-6-16(24-2)13(8-12)15-9-14(21-19(20)22-15)11-3-5-17-18(7-11)26-10-25-17/h3-9H,10H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTYDFFQEZQGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2H-1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

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